1-Vinyl-1H-1,2,4-triazole-5-carboxamide

Description

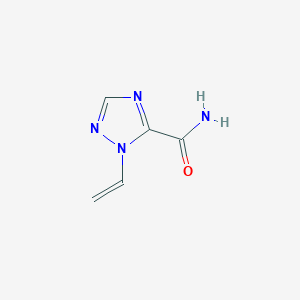

Structure

2D Structure

3D Structure

Properties

CAS No. |

106535-51-7 |

|---|---|

Molecular Formula |

C5H6N4O |

Molecular Weight |

138.13 g/mol |

IUPAC Name |

2-ethenyl-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C5H6N4O/c1-2-9-5(4(6)10)7-3-8-9/h2-3H,1H2,(H2,6,10) |

InChI Key |

PEKPAJNIMAGSRZ-UHFFFAOYSA-N |

SMILES |

C=CN1C(=NC=N1)C(=O)N |

Canonical SMILES |

C=CN1C(=NC=N1)C(=O)N |

Synonyms |

1H-1,2,4-Triazole-5-carboxamide,1-ethenyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Vinyl 1h 1,2,4 Triazole 5 Carboxamide and Its Analogues

Strategies for Constructing the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is a fundamental step in the synthesis of the target compound. Various methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed and "click chemistry" approaches.

Conventional Cyclization and Condensation Approaches

Traditional methods for synthesizing the 1,2,4-triazole ring often rely on the cyclization of linear precursors. Two of the most established methods are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction , first reported in 1911, involves the condensation of an amide with an acylhydrazide to form a 1,2,4-triazole. wikipedia.orgchempedia.info This reaction is typically carried out at high temperatures. chempedia.info The mechanism begins with the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon. wikipedia.org Subsequent intramolecular cyclization and dehydration lead to the formation of the triazole ring. wikipedia.org While effective, the Pellizzari reaction can require harsh conditions, including high temperatures and long reaction times, which can lead to low yields. wikipedia.org However, the use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.orguthm.edu.my

The Einhorn-Brunner reaction provides an alternative route, involving the condensation of imides with alkyl hydrazines to yield an isomeric mixture of 1,2,4-triazoles. wikipedia.org This reaction is acid-catalyzed and proceeds through the formation of a five-membered ring intermediate, followed by the elimination of water to form the aromatic triazole. wikipedia.orgchemicalbook.com The regioselectivity of the Einhorn-Brunner reaction can be influenced by the acidity of the R groups on the imide, with the more acidic group favoring the 3-position on the resulting triazole ring. wikipedia.org

| Reaction Name | Reactants | Product | Conditions |

| Pellizzari Reaction | Amide and Acylhydrazide | 1,2,4-Triazole | High temperatures, long reaction times (can be improved with microwave irradiation) wikipedia.orguthm.edu.my |

| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Weak acid catalysis wikipedia.orgimist.ma |

Metal-Catalyzed Syntheses of Triazole Derivatives

Modern synthetic chemistry has increasingly turned to metal catalysis to achieve efficient and selective formation of heterocyclic rings. Copper and palladium catalysts have proven particularly effective in the synthesis of 1,2,4-triazole derivatives.

Copper-catalyzed methods offer a versatile approach. One notable copper-catalyzed one-pot synthesis utilizes readily available nitriles and hydroxylamine. nih.govfigshare.com In this process, an amidoxime is formed in situ, which then reacts with another nitrile in the presence of a copper catalyst, such as copper(II) acetate, to yield the 1,2,4-triazole derivative. nih.gov Copper catalysts can also facilitate the [3+2] cycloaddition of isocyanides with diazonium salts, with the choice of metal catalyst (copper vs. silver) influencing the regioselectivity of the product. isres.org Specifically, copper(II) catalysis tends to yield 1,5-disubstituted 1,2,4-triazoles. isres.org Furthermore, copper-catalyzed tandem addition-oxidative cyclization reactions have been developed for the synthesis of 1,2,4-triazoles from amidines and nitriles. acs.org

Palladium-catalyzed reactions have also been employed, particularly for the C-H arylation of pre-formed triazole rings to create more complex derivatives. nih.gov Palladium complexes with N-heterocyclic carbene (NHC) ligands have shown catalytic activity in cross-coupling reactions. acs.org Additionally, palladium pincer complexes have been developed as catalysts for reactions such as the Heck reaction, which can be used to functionalize triazole compounds. acs.org

| Metal Catalyst | Reactants | Reaction Type | Key Features |

| Copper | Nitriles and Hydroxylamine | One-pot synthesis | Uses inexpensive and readily available starting materials. nih.govfigshare.com |

| Copper | Isocyanides and Diazonium Salts | [3+2] Cycloaddition | Yields 1,5-disubstituted 1,2,4-triazoles. isres.org |

| Palladium | 1,4-disubstituted 1,2,3-triazoles and Aryl Halides | C-H Arylation | Allows for the synthesis of fully substituted triazoles. nih.gov |

| Palladium | Aryl Halides and Alkenes (with triazole ligand) | Heck Reaction | Functionalization of triazole-containing molecules. acs.org |

"Click Chemistry" Applications in Triazole Synthesis

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and is a powerful tool for the synthesis of 1,2,3-triazoles. organic-chemistry.orgalfa-chemistry.com While the prompt focuses on 1,2,4-triazoles, the principles of click chemistry are relevant to the broader field of triazole synthesis.

The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. nih.govnih.gov This reaction is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov The reaction is robust and can be performed in a variety of solvents, including water, and is tolerant of a wide range of functional groups. organic-chemistry.org Microwave-assisted CuAAC reactions have been developed to significantly reduce reaction times. acs.org

While the classic CuAAC reaction leads to 1,2,3-triazoles, the broader concept of using highly efficient, selective reactions is being applied to the synthesis of other triazole isomers as well. frontiersin.orgnih.gov

Introduction of the 1-Vinyl Moiety

Once the 1,2,4-triazole ring is formed, or as part of a convergent strategy, the 1-vinyl group must be introduced. This can be achieved through various functionalization pathways, with regioselectivity being a key consideration.

Vinyl Group Functionalization Pathways on Triazoles

Direct vinylation of a pre-formed 1,2,4-triazole ring is a common strategy. This can be accomplished through transition metal-catalyzed cross-coupling reactions. Alternatively, the triazole ring can be constructed from precursors that already contain the vinyl group, which can offer better control over regioselectivity.

Another approach involves the synthesis of N1-vinyl-1,2,3-triazoles through a three-component reaction of alkynes, trimethylsilyl azide (TMSN3), and a third component like 1,3-diketones, often catalyzed by a metal such as silver sulfate. researchgate.net While this produces the 1,2,3-isomer, similar multicomponent strategies could potentially be adapted for 1,2,4-triazole synthesis. A transition metal-free method for the synthesis of vinyl triazole derivatives has also been reported, using an inorganic base to promote the hydroamination of alkynes with triazoles. rsc.orgrsc.org

Regioselective Synthesis of 1-Vinyl-1,2,4-triazoles

Achieving regioselectivity in the vinylation of 1,2,4-triazole is crucial, as the triazole ring has multiple nitrogen atoms that can potentially be functionalized. The alkylation of 1H-1,2,4-triazole can be directed to the N1 position by using sodium ethoxide in ethanol as a base. chemicalbook.com

In some synthetic strategies, regioselectivity is controlled by the choice of catalyst. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively produce 1,3-disubstituted-1,2,4-triazoles, while a copper catalyst leads to the 1,5-disubstituted isomer. isres.orgfrontiersin.org Careful selection of the synthetic route and reaction conditions is therefore essential to ensure the desired placement of the vinyl group at the N1 position of the 1,2,4-triazole ring.

Incorporation of the 5-Carboxamide Group

The 5-carboxamide functional group is a crucial feature for the biological activity of many triazole derivatives. Its synthesis can be achieved through various chemical and enzymatic methods.

The introduction of a carboxamide group onto a triazole ring is typically achieved as one of the final steps in a synthetic sequence to avoid interference with preceding reactions. A common and effective method is the ammonolysis of a corresponding ester precursor. mdpi.com This reaction involves treating a triazole-carboxylate ester, such as a methyl or ethyl ester, with ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group to form the primary amide.

For example, the synthesis of 1-substituted 1,2,4-triazole-3-carboxamides has been successfully performed by dissolving the corresponding methyl carboxylate in a solution of ammonia in methanol. mdpi.com The reaction is typically stirred at room temperature until the starting ester is fully consumed, as monitored by techniques like Thin Layer Chromatography (TLC). mdpi.com The final product can then be isolated and purified, often through recrystallization. mdpi.com

Another general approach to forming carboxamides involves the reaction of a carboxylic acid with an amine using a coupling agent. This method is widely used in peptide synthesis and can be adapted for triazole derivatives. Common coupling agents include carbodiimides like Dicyclohexylcarbodiimide (DCC), often used with a catalyst such as 4-Dimethylaminopyridine (DMAP). This strategy would involve starting with a 1-vinyl-1H-1,2,4-triazole-5-carboxylic acid and coupling it with an ammonia source.

The synthesis of the triazole ring itself can be accomplished through various routes, including the 1,3-dipolar cycloaddition of azides and alkynes, which is a cornerstone of "click chemistry". researchgate.net Multi-component reactions and one-pot strategies have also been developed to produce highly substituted triazoles efficiently. researchgate.netorganic-chemistry.orgrsc.org Once the substituted triazole carboxylate is formed, the final conversion to the carboxamide can be carried out.

Table 1: Selected Synthetic Methods for Carboxamide Formation

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Ammonolysis | Triazole-carboxylate ester | Ammonia (e.g., in Methanol) | Direct conversion of ester to primary amide. mdpi.com |

In line with the principles of green chemistry, enzymatic methods for amide bond formation have gained significant attention as sustainable alternatives to traditional chemical synthesis. nih.govbohrium.com These methods offer high selectivity and operate under mild reaction conditions, often in aqueous environments or green solvents, without the need for toxic coupling agents. nih.govrsc.org

Lipases are a class of enzymes that have proven effective for catalyzing amidation reactions. nih.gov For instance, Candida antarctica lipase B (CALB) has been successfully used to catalyze the direct coupling of free carboxylic acids with various primary and secondary amines. nih.govbohrium.com The reaction proceeds efficiently in green solvents like cyclopentyl methyl ether (CPME), yielding pure amides with excellent conversions and yields, often without requiring intensive purification steps. nih.govbohrium.com This enzymatic approach could be applied to the synthesis of triazole carboxamides by using a triazole-carboxylic acid as the substrate.

Other enzymatic strategies involve ATP-dependent enzymes that activate the carboxylic acid substrate. rsc.orgnih.gov These enzymes form a highly reactive acyl-adenylate intermediate, which then reacts with an amine to form the amide bond. nih.gov This natural process of amide bond formation is highly efficient and occurs in water. rsc.org While often applied in peptide and N-acyl amino acid synthesis, these biocatalytic systems represent a promising avenue for the synthesis of complex carboxamides like 1-vinyl-1H-1,2,4-triazole-5-carboxamide. nih.gov

Table 2: Enzymatic Approaches to Carboxamide Synthesis

| Enzyme Class | Mechanism | Co-factors/Conditions | Advantages |

|---|---|---|---|

| Hydrolases (e.g., Lipases) | Acyl-enzyme intermediate formation from a carboxylic acid or ester. nih.gov | Often low-water systems or green solvents. nih.govrsc.org | High yields, sustainability, simple purification. nih.gov |

Modular Synthetic Approaches for this compound

A modular, or building-block, approach is highly desirable for the synthesis of complex molecules like this compound as it allows for the preparation of various analogues for structure-activity relationship studies. This strategy involves the sequential and regioselective introduction of the key functional groups: the vinyl group at the N1 position and the carboxamide group at the C5 position.

A plausible modular synthesis would begin with the construction of the core heterocycle, 1H-1,2,4-triazole-5-carboxylic acid, or its corresponding ester. The subsequent steps would involve the selective vinylation of the N1 nitrogen followed by the conversion of the carboxylic acid or ester to the carboxamide.

Vinylation of the Triazole Ring: The introduction of the vinyl group at the N1 position is a critical step. The alkylation (or in this case, alkenylation) of a triazole ring can potentially occur at different nitrogen atoms, leading to a mixture of regioisomers. mdpi.com Therefore, a regioselective method is required. Transition metal-free methods have been developed for the direct synthesis of vinyl triazole derivatives by reacting triazoles with alkynes in the presence of an inorganic base, which promotes a stereoselective hydroamination. rsc.org Alternatively, vinylation can be achieved using reagents like vinyl acetate in the presence of a suitable catalyst.

Formation of the Carboxamide: As detailed in section 2.3.1, the final step would be the conversion of the 1-vinyl-1H-1,2,4-triazole-5-carboxylate ester into the target carboxamide via ammonolysis. mdpi.com This sequence—vinylation followed by ammonolysis—is often preferred because the ester group is generally stable under the conditions used for N-alkenylation, whereas the free carboxamide group could potentially interfere with the vinylation reaction.

This modular approach allows for flexibility. By changing the alkyne or vinylating agent in the first step, or by using different amines in the final amidation step (if starting from the carboxylic acid), a diverse library of analogues can be synthesized for further investigation. ijpsdronline.com

Structural Analysis and Advanced Spectroscopic Characterization of 1 Vinyl 1h 1,2,4 Triazole 5 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 1-Vinyl-1H-1,2,4-triazole-5-carboxamide, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

In ¹H NMR spectra of related 1-substituted-1,2,4-triazole-3-carboxamides, the proton on the triazole ring (C5-H) typically appears as a singlet at approximately 8.8 ppm in DMSO-d₆. The two protons of the amide group (-NH₂) are also observed as two distinct singlets around 7.6 and 7.8 ppm. mdpi.com The vinyl group protons present a characteristic splitting pattern: the proton on the carbon attached to the nitrogen (α-proton) and the two terminal protons (β-protons) would exhibit complex splitting due to geminal and cis/trans couplings.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. For similar 1-substituted 1,2,4-triazole-3-carboxamide structures, the carbonyl carbon (C=O) of the amide is typically found downfield around 160 ppm. mdpi.com The carbons of the triazole ring appear at approximately 146 ppm and 157 ppm. mdpi.com The carbons of the vinyl group would be expected in the olefinic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazole C-H | ~8.8 | ~146 |

| Amide NH₂ | ~7.6 and ~7.8 | - |

| Vinyl CH | Complex multiplet | Olefinic region |

| Vinyl CH₂ | Complex multiplet | Olefinic region |

| Triazole C-N | - | ~157 |

Note: Predicted values are based on analogous structures reported in the literature. mdpi.com The solvent used is DMSO-d₆.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₅H₆N₄O), the expected exact mass is approximately 138.0542 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this value, providing strong evidence for the molecular formula. For instance, HRMS analysis of a similar compound, 1-(benzyloxymethyl)-1,2,4-triazole-3-carboxamide, showed a measured [M+H]⁺ ion at m/z 233.1089, consistent with its calculated value of 233.1039. mdpi.com

The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for 1,2,4-triazole (B32235) derivatives involve the cleavage of the triazole ring and the loss of small neutral molecules. researchgate.net Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆N₄O |

| Molecular Weight | 138.13 g/mol |

| Exact Mass | 138.0542 g/mol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

For the parent 1,2,4-triazole, N-H stretching vibrations are observed around 3126 cm⁻¹. researchgate.net Aromatic C-H stretching appears near 3097 cm⁻¹, and C=C aromatic stretching peaks are seen at 1529 and 1483 cm⁻¹. researchgate.net For derivatives containing a carboxamide group, a strong absorption band for the C=O (carbonyl) stretching is expected in the region of 1650-1735 cm⁻¹. ijper.org The N-H stretching of the primary amide would appear as two bands in the 3200-3400 cm⁻¹ region. The vinyl group would show C=C stretching around 1640 cm⁻¹ and C-H stretching just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 (two bands) |

| Triazole/Vinyl C-H | Stretch | > 3000 |

| Amide C=O | Stretch | 1650 - 1735 |

| Vinyl C=C | Stretch | ~1640 |

| Triazole C=N, C=C | Ring Stretch | 1480 - 1600 |

Note: Values are based on typical ranges for these functional groups and data from similar 1,2,4-triazole structures. researchgate.netijper.org

X-ray Diffraction Studies of 1,2,4-Triazole and its Derivatives

Studies on various substituted 4H-1,2,4-triazoles show that the triazole ring is essentially planar. researchgate.net For example, in the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, the triazole ring was found to be twisted relative to an adjacent indole ring system. mdpi.com Such studies reveal typical bond lengths and angles for the triazole core, which are expected to be similar in the title compound. The planarity of the triazole ring is a consequence of its aromatic character, conferred by its 6π electron system. This structural information is crucial for understanding how the molecule might interact with biological targets or pack in a solid state.

Advanced Spectroscopic Techniques for Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For this compound, the key conformational flexibility arises from rotation around the single bond connecting the vinyl group to the triazole nitrogen.

Substitution Reactions Involving Sulfonic Acid Groups

The sulfonic acid groups (–SO₃H) attached to the pyrene core of 1,3,6,8-pyrenetetrasulfonic acid and its corresponding tetrasodium salt are relatively stable. However, under specific conditions, they can undergo nucleophilic aromatic substitution reactions. In these reactions, a nucleophile replaces a sulfonate group on the aromatic ring. The reactivity of aryl sulfonates in such substitutions is influenced by the nature of the aromatic ring, the substituents present, and the reaction conditions. For polysulfonated aromatic compounds like the pyrene derivative , the high electron-withdrawing nature of the multiple sulfonate groups can facilitate nucleophilic attack on the pyrene core.

Generally, the displacement of a sulfonate group from an aromatic ring requires forcing conditions, such as high temperatures and the use of strong nucleophiles. Two common examples of such substitution reactions are the conversion to phenols (hydroxylation) and the reaction with amines (amination).

Hydroxylation of Aryl Sulfonates: A classic method for converting an aryl sulfonic acid to a phenol involves fusion with an alkali metal hydroxide, such as sodium hydroxide (NaOH). brainkart.comdoubtnut.com This reaction proceeds at high temperatures, typically around 300-350°C. google.com The process involves the nucleophilic attack of the hydroxide ion on the carbon atom bearing the sulfonic acid group, leading to the displacement of the sulfite ion. Subsequent acidification of the resulting phenoxide salt yields the phenol.

Amination of Aryl Sulfonates: Aryl sulfonates can also react with amines to form arylamines. This nucleophilic aromatic substitution is typically carried out at elevated temperatures and sometimes in the presence of a catalyst. youtube.com The rate of these reactions is dependent on the nucleophilicity of the amine and the electronic properties of the aryl sulfonate. youtube.com For instance, ammonia or primary and secondary amines can be used to displace the sulfonate group.

The following table summarizes the general conditions for these substitution reactions on aryl sulfonates, which can be considered analogous for 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt.

| Reaction Type | Nucleophile | Typical Conditions | Product |

| Hydroxylation | Sodium Hydroxide (NaOH) | Fusion at 300-350°C, followed by acidification | Aryl Phenol |

| Amination | Ammonia (NH₃) or Amines (RNH₂, R₂NH) | Elevated temperatures, often in a sealed vessel or with a catalyst | Aryl Amine |

Selective Hydrolysis under Alkaline Conditions for Structural Modification

The sulfonic acid groups of pyrene-tetrasulfonic acids can be selectively hydrolyzed under alkaline conditions to yield hydroxylated pyrene derivatives. This reaction provides a method for the structural modification of the polysulfonated pyrene core, introducing hydroxyl groups that can alter the compound's spectroscopic properties and potential for further functionalization.

A documented example of this transformation is the selective hydrolysis of pyrene-3,5,8,10-tetrasodium sulphonate, an isomer of the 1,3,6,8-substituted compound. The principles of this reaction are directly applicable to 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt due to the similar chemical nature of the sulfonic acid groups on the pyrene scaffold.

The degree of hydrolysis can be controlled by the reaction conditions, such as the concentration of the base, the temperature, and the reaction time. Milder conditions can lead to the substitution of a single sulfonic acid group, while more forcing conditions can result in the replacement of multiple groups.

For instance, refluxing pyrene-3,5,8,10-tetrasodium sulphonate with a concentrated solution of caustic soda (sodium hydroxide) leads to the formation of 3-hydroxypyrene-5,8,10-tri-sodiumsulphonate. google.com This demonstrates the selective conversion of one of the four sulfonate groups into a hydroxyl group.

Under more vigorous conditions, such as fusion with caustic soda at higher temperatures, a dihydroxy derivative can be formed. google.com This indicates that sequential hydrolysis of the sulfonic acid groups is possible, allowing for a degree of control over the final product's structure.

The following table outlines the specific conditions for the selective hydrolysis of a pyrene-tetrasulfonate, leading to mono- and di-hydroxylated products. google.com

| Starting Material | Reagents and Conditions | Product |

| Pyrene-3,5,8,10-tetrasodium sulphonate | 75 parts by weight of caustic soda in 400 parts by weight of water, refluxed for 24 hours. | 3-Hydroxypyrene-5,8,10-tri-sodiumsulphonate |

| Pyrene-3,5,8,10-sodium tetrasulphonate | 120 parts by weight of 50% caustic soda lye, fused for 30 minutes at 130-140°C. | A dihydroxypyrenedisulphonic acid |

This selective hydrolysis under alkaline conditions represents a key chemical transformation for modifying the 1,3,6,8-pyrenetetrasulfonic acid structure, enabling the synthesis of derivatives with tailored properties.

Polymerization Science of 1 Vinyl 1,2,4 Triazole and Resultant Macromolecular Architectures

Free Radical Polymerization of 1-Vinyl-1,2,4-triazole (B1205247) Monomer

Conventional free radical polymerization is a common method for synthesizing poly(1-vinyl-1,2,4-triazole). nih.gov Azobisisobutyronitrile (AIBN) is frequently employed as the initiator for this process. nih.gov The polymerization kinetics have been investigated in various solvents, including water, dimethylformamide (DMF), and dimethylacetamide (DMAA). nih.gov

Studies have shown that the nature of the solvent significantly impacts the polymerization rate and the molecular weight of the resulting polymer. nih.gov The rate of polymerization and the molecular weight of PVT are notably higher when the reaction is conducted in water compared to organic solvents like DMF and DMAA. nih.gov Interestingly, the molecular weight of the synthesized PVT appears to be independent of the initiator concentration. nih.gov The intrinsic viscosity of PVT synthesized in an aqueous medium is approximately 3.5 times higher than that produced in DMAA, indicating the formation of higher molecular weight chains. nih.gov The introduction of even small amounts of water into polymerization reactions carried out in DMF or DMAA can lead to an increase in the polymer's molecular weight. nih.gov

Radiation-induced polymerization is another method used to synthesize PVT, which can be carried out in aqueous solutions. mdpi.com This technique is also utilized for the one-pot synthesis of metal-polymer nanocomposites, where the polymerization of VT and the formation of metal nanoparticles occur simultaneously. mdpi.com

Controlled Radical Polymerization Techniques

To achieve better control over the polymer architecture, including molecular weight and dispersity, controlled radical polymerization (CRP) techniques have been applied to 1-vinyl-1,2,4-triazole.

Reversible Addition-Fragmentation chain transfer (RAFT) polymerization has been successfully employed for the controlled polymerization of 1-vinyl-1,2,4-triazole. researchgate.netresearchgate.netresearchgate.net This technique allows for the synthesis of narrowly dispersed polymers with predictable molecular weights ranging from 11 to 61 kDa. researchgate.net

The effectiveness of RAFT polymerization for VT depends on the choice of the chain transfer agent (CTA). Dithiocarbamates have been identified as particularly efficient CTAs for this monomer. researchgate.netresearchgate.net Xanthate-type CTAs have also been used, demonstrating reasonable control over the polymerization and enabling the synthesis of well-defined homopolymers and four-arm star polymers. researchgate.net The controlled nature of the polymerization is evidenced by the linear increase in molecular weight with monomer conversion and the low polydispersity of the resulting polymers. researchgate.net

The table below summarizes the conditions and results for the RAFT polymerization of 1-vinyl-1,2,4-triazole using different CTAs.

| Initiator | Chain Transfer Agent (CTA) | Solvent | Polymer Characteristics | Reference |

| AIBN | Dithiocarbamates, Xanthates, Trithiocarbonates | DMF or MeOH | Narrowly dispersed polymers; Dithiocarbamates proved most efficient. | researchgate.netresearchgate.net |

| AIBN | Xanthate-type CTA | Not Specified | Relatively low polydispersity; Linear increase in molecular weight with conversion. | researchgate.net |

While RAFT has been shown to be an effective method for the controlled polymerization of 1-vinyl-1,2,4-triazole, the application of Atom Transfer Radical Polymerization (ATRP) to this specific monomer is not extensively documented in the literature. ATRP is a versatile and widely used controlled radical polymerization technique for a variety of monomers. cmu.edu However, the direct ATRP of N-vinyl monomers, such as 1-vinyl-1,2,4-triazole, can be challenging. These challenges often stem from the potential for the catalyst complex to coordinate with the nitrogen atom of the monomer, which can interfere with the polymerization process. Despite these potential difficulties, the success of other controlled methods like RAFT suggests that with appropriate catalyst systems and reaction conditions, ATRP could potentially be adapted for the controlled polymerization of 1-vinyl-1,2,4-triazole.

Copolymerization Studies Involving 1-Vinyl-1,2,4-triazole

Copolymerization is a valuable strategy to tailor the properties of polymers. 1-Vinyl-1,2,4-triazole has been successfully copolymerized with various other vinyl monomers using free-radical polymerization techniques. These studies aim to create new functional materials that combine the properties of PVT with those of other polymers.

For instance, the radical copolymerization of 1-vinyl-1,2,4-triazole (VTA) with 1-vinyl-4,5,6,7-tetrahydroindole (VTHI) has been studied. researchgate.net The resulting copolymers are thermally stable and soluble in organic solvents. researchgate.net Reactivity ratio studies indicated that VTA is more reactive than VTHI in this copolymerization system. researchgate.net

Functional copolymers of 1-vinyl-1,2,4-triazole have also been synthesized with N-vinylcarbazole (VK), a hole-conducting monomer. researchgate.net Furthermore, copolymers with 2-acrylamido-2-methyl-1-propanesulfonic acid have been developed, which exhibit high thermal and electrochemical stability, as well as significant proton conductivity, making them suitable for fuel cell applications. nih.gov

Macromolecular Characterization of Poly(1-Vinyl-1,2,4-triazole) and Copolymers

A comprehensive characterization of the macromolecular structure of poly(1-vinyl-1,2,4-triazole) and its copolymers is essential for understanding their structure-property relationships. Various analytical techniques are employed for this purpose.

Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution and polydispersity of the synthesized polymers. researchgate.netresearchgate.netrsc.org For polymers synthesized via RAFT, GPC analysis confirms the narrow molecular weight distributions, a hallmark of a controlled polymerization process. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is utilized to confirm the chemical structure of the polymers and copolymers. researchgate.netresearchgate.netresearchgate.netrsc.org In the case of RAFT polymerization, NMR can also confirm the presence of fragments from the CTA at the polymer chain ends. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the polymers, confirming the incorporation of the monomer units into the polymer chain. researchgate.netresearchgate.net

Thermal Analysis , including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is used to evaluate the thermal stability and glass transition temperatures of the polymers. researchgate.netrsc.org Poly(1-vinyl-1,2,4-triazole) and its copolymers are known for their high thermal stability, with decomposition temperatures often reaching up to 300-350 °C. researchgate.netnih.gov

Physicochemical studies of PVT in aqueous solutions reveal that it is a hydrophilic polymer with high thermodynamic flexibility. nih.gov

The table below provides a summary of the characterization data for poly(1-vinyl-1,2,4-triazole).

| Property | Value/Observation | Reference |

| Solubility | Water-soluble, soluble in polar organic solvents. | researchgate.netnih.gov |

| Thermal Stability | High, up to 300-350 °C. | researchgate.netnih.gov |

| Toxicity | Non-toxic (LD50 > 5000 mg/kg). | researchgate.netnih.gov |

| Kuhn Segment in Water | 3.3 nm, indicating high thermodynamic flexibility. | nih.gov |

Mechanistic Research on Biological Activities of 1,2,4 Triazole Carboxamide Derivatives

Antimicrobial Activity Research Mechanisms

The antimicrobial effects of 1,2,4-triazole (B32235) carboxamide derivatives are attributed to several distinct molecular mechanisms. These compounds can interfere with essential cellular processes in both fungi and bacteria, leading to the inhibition of growth or cell death.

Inhibition of Fungal Cytochrome P450 14α-Demethylase (CYP51)

A primary mechanism of antifungal action for 1,2,4-triazole derivatives is the potent inhibition of cytochrome P450 14α-demethylase (CYP51). nih.gov This enzyme plays a critical role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. rsc.orgmdpi.com The nitrogen atoms of the triazole ring coordinate with the heme iron atom at the active site of CYP51, disrupting its catalytic function. researchgate.net This interference blocks the demethylation of lanosterol (B1674476), a precursor to ergosterol, leading to the accumulation of toxic sterol intermediates within the cell. mdpi.com The resulting depletion of ergosterol and buildup of abnormal sterols compromise the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth. nih.govmdpi.com

Several studies have synthesized novel 1,2,4-triazole carboxamide derivatives and confirmed their strong binding affinity for CYP51 through molecular docking. researchgate.netnih.gov For instance, certain derivatives have shown exceptional antifungal activity against phytopathogenic fungi like Physalospora piricola, with efficacy exceeding that of commercial fungicides. researchgate.net

In Vitro Antifungal Activity of Selected 1,2,4-Triazole Carboxamide Derivatives

| Compound | Target Organism | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |

|---|---|---|---|---|

| Compound 8k | Physalospora piricola | 10.126 | Mefentrifluconazole | >50 |

| Compound 8d | Physalospora piricola | 10.808 | Mefentrifluconazole | >50 |

| Compound 6h | Physalospora piricola | 13.095 | Mefentrifluconazole | 39.516 |

| Compound 5j | Phytophthora capsici | 17.362 | Mefentrifluconazole | 75.433 |

Bacterial DNA Damage (SOS) Response Pathway Modulation

In bacteria, one promising therapeutic strategy involves the modulation of the DNA damage (SOS) response pathway. nih.govnih.gov This pathway is a conserved stress response that, when activated by DNA damage, triggers the expression of genes involved in DNA repair and mutagenesis. nih.govmdpi.com Many antibiotics function by directly or indirectly causing DNA damage, thereby activating the SOS response which can contribute to the development of antibiotic resistance. nih.govnih.gov

Research into related triazole carboxamide scaffolds has identified molecules that can inhibit the SOS pathway. nih.gov The regulatory process relies on the proteins LexA and RecA. nih.gov DNA damage leads to the formation of RecA filaments that stimulate the auto-proteolysis of the LexA repressor protein. nih.gov This cleavage prevents LexA from binding to SOS promoters, allowing for the expression of DNA repair genes. nih.gov Certain triazole-based compounds have been shown to inhibit this RecA-mediated auto-proteolysis of LexA, effectively disarming the SOS response. nih.govnih.gov This inhibition sensitizes bacteria to antibiotics and can slow the emergence of resistance. nih.gov

Broad-Spectrum Antimicrobial Mechanisms in vitro

Numerous studies have demonstrated the broad-spectrum antimicrobial activity of various 1,2,4-triazole carboxamide derivatives in vitro. researchgate.netnih.gov These compounds have been tested against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. wisdomlib.orgasianpubs.orgresearchgate.net The synthesis of new series of these derivatives consistently yields compounds with moderate to significant inhibitory activity against microorganisms such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. wisdomlib.orgresearchgate.net This wide range of activity suggests that these compounds may act on multiple targets or on conserved pathways across different microbial species. nih.govnih.gov

Broad-Spectrum Antimicrobial Screening of Representative Triazole Derivatives

| Compound Class | Test Organism | Activity Level | Method |

|---|---|---|---|

| (E)-N-(...)-2-(1H-1,2,4-triazol-1-yl)acetamide derivatives | Staphylococcus aureus (Gram +) | Good | Zone of Inhibition |

| (E)-N-(...)-2-(1H-1,2,4-triazol-1-yl)acetamide derivatives | Escherichia coli (Gram -) | Good | Zone of Inhibition |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | Pseudomonas aeruginosa (Gram -) | High | MIC (5 µg/mL) |

| Substituted 1,2,4-triazole derivatives | Candida albicans (Fungus) | Promising | Cup-plate Agar Diffusion |

| Substituted 1,2,4-triazole derivatives | Aspergillus niger (Fungus) | Promising | Cup-plate Agar Diffusion |

Molecular Docking and Ligand-Target Interactions

Computational methods, particularly molecular docking, are invaluable tools for investigating the interactions between 1,2,4-triazole carboxamide derivatives and their biological targets. These in silico studies provide insights into binding affinities and modes, helping to rationalize observed biological activities and guide the design of more potent molecules. nih.govresearchgate.netresearchgate.net

Computational Analysis of Binding Affinities and Modes

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govijpsdronline.com For 1,2,4-triazole carboxamide derivatives, these studies have frequently focused on targets like fungal CYP51. researchgate.netnih.gov The results consistently show that these compounds fit well within the active site of the enzyme, with calculated binding energies indicating strong and stable interactions. mdpi.comresearchgate.net For example, docking studies of derivatives with high antifungal activity against P. piricola revealed a stronger binding affinity for CYP51 compared to the commercial fungicide mefentrifluconazole. nih.gov These computational analyses are crucial for establishing structure-activity relationships, where the effect of different chemical substituents on binding affinity can be systematically evaluated to optimize inhibitor design. researchgate.net

Molecular Docking Scores of Triazole Derivatives with Target Proteins

| Compound | Target Protein | Binding Energy (kcal/mol) | Note |

|---|---|---|---|

| Triazole Derivative A | Coronavirus Envelope Protein | -9.61 | High predicted affinity |

| Triazole Derivative B | Coronavirus Envelope Protein | -9.00 | Good predicted affinity |

| Triazole Derivative 5j | 14α-demethylase (CYP51) | Not specified | Stronger affinity than reference |

| Triazole Derivative 6h | 14α-demethylase (CYP51) | Not specified | Stronger affinity than reference |

Identification of Key Interacting Residues in Biological Targets

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the target's active site that interact with the ligand. asianpubs.org These interactions, which can include hydrogen bonds, hydrophobic interactions, and coordinate bonds, are critical for stabilizing the ligand-protein complex. nih.gov In the case of CYP51 inhibitors, docking studies confirm that a nitrogen atom in the 1,2,4-triazole ring forms a key coordinate bond with the central iron of the enzyme's heme group. nih.govresearchgate.net Furthermore, the carboxamide group and other substituents on the molecule can form additional hydrogen bonds and hydrophobic contacts with surrounding residues, anchoring the inhibitor firmly in the active site and enhancing its inhibitory potency. researchgate.net Identifying these key interacting residues provides a detailed molecular blueprint that is essential for the rational design of next-generation derivatives with improved efficacy and selectivity. asianpubs.org

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological efficacy of 1,2,4-triazole carboxamide derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic potential and minimize off-target effects. For the 1,2,4-triazole carboxamide scaffold, SAR elucidation has provided significant insights into how chemical modifications influence biological activity. researchgate.netnih.gov

Variations in substituents on the 1,2,4-triazole ring and the carboxamide moiety significantly modulate the biological activities of these compounds, including antimicrobial and anticancer effects. bohrium.comnih.gov The introduction of different functional groups can alter the molecule's steric, electronic, and lipophilic properties, thereby affecting its interaction with biological targets. nih.gov

For instance, in the development of antifungal agents, the nature of the substituent at the N-4 position of the triazole ring is critical. Research on fluconazole (B54011) analogues has shown that incorporating different substituted phenyl groups can significantly impact antifungal activity. nih.gov The presence of electron-withdrawing groups on the benzene (B151609) ring, such as fluorine or nitro groups, has been shown to enhance antibacterial activity in some series of 1,2,4-triazole derivatives. bohrium.comnih.gov

Similarly, in the context of anticancer activity, modifications to the carboxamide portion of the molecule play a key role. A study on 5-oxo-1,2,4-triazole-3-carboxamides revealed that different substituents attached to the carboxamide nitrogen led to varied binding affinities for cancer-related targets like EGFR and CDK-4. nih.gov Compounds featuring hydroxyl and halogen substitutions demonstrated notable binding affinities. nih.gov Another series of 1,2,4-triazole derivatives containing amino acid fragments showed that the introduction of a phenyl group significantly enhanced antifungal activity against Physalospora piricola compared to an unsubstituted compound. nih.gov Furthermore, introducing substituents at the 4-position of this phenyl ring had a substantial impact on antifungal efficacy. nih.gov

The length and nature of alkyl or aryl groups attached to the triazole core also influence activity. In a series of 1-alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide, n-decyloxymethyl derivatives were found to induce leukemia cell death at low micromolar concentrations, highlighting the importance of lipophilicity for cytotoxic effects. mdpi.com

A summary of substituent effects on the biological activity of various 1,2,4-triazole carboxamide derivatives is presented below.

| Core Scaffold | Substituent Variation | Impact on Biological Activity | Target/Organism | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-3-carboxamide | n-Decyloxymethyl group at N1 position | Enhanced cytotoxic activity | Leukemia cells (K562, CCRF-SB) | mdpi.com |

| 1,2,4-Triazole | Electron-withdrawing groups (e.g., F, NO₂) on a phenyl ring | Increased antibacterial activity | Various bacteria | nih.gov |

| 1,2,4-Triazole with amino acid fragments | Phenyl group vs. Hydrogen | Phenyl substitution significantly increased antifungal activity (56% vs. 28%) | Physalospora piricola | nih.gov |

| 5-Oxo-1,2,4-triazole-3-carboxamide | Hydroxyl and halogen substitutions on the carboxamide N-phenyl ring | Notable binding affinities | EGFR and CDK-4 | nih.gov |

| Diarylpyrazolyl Carboxamide | Incorporation of a 1,2,4-triazole ring via a methylene (B1212753) linker | Significant improvement in CB1 receptor binding affinity | Cannabinoid Receptor 1 (CB1) | nih.gov |

Achieving target selectivity is a primary goal in drug design to maximize therapeutic efficacy while minimizing adverse effects. For 1,2,4-triazole carboxamide derivatives, several design principles have been established to enhance their selectivity for specific biological targets.

One key strategy involves exploiting structural differences between the target protein and other related proteins. By designing molecules that fit snugly into the specific binding pocket of the intended target, selectivity can be improved. For example, in the development of 1H-1,2,3-triazole-4-carboxamides as selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), the amide functional group played a critical role. nih.gov Replacing a sulfonyl linkage in a lead compound with a carbonyl amide linkage generated a new series of analogs with altered activity profiles, ultimately leading to the discovery of highly potent and selective PXR inhibitors. nih.gov

Another principle is the strategic introduction of functional groups that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with key amino acid residues in the target's active site. The design of antifungal 1,2,4-triazole derivatives often involves retaining an isopropanol (B130326) triazole moiety, which can act as a "hook" to bind tightly with the target enzyme, 14α-demethylase (CYP51). mdpi.com Splicing this active substructure with various carboxamide fragments allows for the exploration of new interactions and can lead to compounds with enhanced affinity and a broader antifungal spectrum. mdpi.comresearchgate.net

Furthermore, modifying the linker between the core triazole scaffold and peripheral substituents can influence selectivity. Studies on diarylpyrazolyl carboxamides as cannabinoid receptor 1 (CB1) ligands showed that incorporating a 1,2,4-triazole ring onto the pyrazole (B372694) scaffold via a methylene linker led to a significant improvement in CB1 receptor binding affinity and excellent selectivity over the CB2 receptor. nih.gov This demonstrates that the spatial arrangement and flexibility of the molecule are critical for selective receptor engagement.

Enzymatic Inhibition Studies (e.g., Glycogen (B147801) Phosphorylase, Urease)

1,2,4-triazole carboxamide derivatives have been extensively studied as inhibitors of various enzymes implicated in disease. Their heterocyclic structure can mimic natural substrates or interact with key residues in enzyme active sites. nih.gov Notable examples include their inhibitory activity against Glycogen Phosphorylase (GP) and urease.

Glycogen Phosphorylase Inhibition:

Glycogen phosphorylase is a key enzyme in glycogen metabolism, and its inhibition is a validated strategy for managing type 2 diabetes. nih.gov C-glucopyranosyl-1,2,4-triazoles, which incorporate a glucose moiety, have been identified as potent inhibitors of rabbit muscle glycogen phosphorylase b (rmGPb). nih.govnih.gov The triazole ring's ability to act as a hydrogen bond donor is considered advantageous for binding to the enzyme. nih.gov

SAR studies have shown that the substituent at the 5-position of the triazole ring is crucial for inhibitory potency. For instance, 3-(β-D-glucopyranosyl)-5-(2-naphthyl)-1,2,4-triazole was found to be one of the most effective inhibitors, with a submicromolar inhibition constant (Ki). nih.govnih.gov This suggests that the larger aromatic system of the naphthyl group fits well into a specific pocket of the enzyme's active site. nih.gov In contrast, introducing a bulky t-butyl substituent on a phenyl group at the same position resulted in a much weaker inhibitor. nih.gov

| Compound | Substituent at 5-position | Inhibition Constant (Ki) in µM | Reference |

|---|---|---|---|

| Derivative 1 | 2-Naphthyl | 0.41 | nih.govnih.gov |

| Derivative 2 | 4-Aminophenyl | 0.67 | nih.gov |

| Derivative 3 | Phenyl | - | nih.gov |

| Derivative 4 | 4-t-Butylphenyl | Significantly weaker inhibition | nih.gov |

Urease Inhibition:

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its activity is a virulence factor for several pathogenic bacteria, such as Helicobacter pylori, making urease inhibitors a target for treating peptic ulcers and other related conditions. pjps.pkscispace.com 1,2,4-triazole derivatives have been identified as potent urease inhibitors, with their structure often showing similarity to urea, the natural substrate. tandfonline.com

The inhibitory activity is highly dependent on the substitution pattern on the triazole ring. In one study, a series of 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl) propanamides was synthesized and evaluated. The derivative with a 3-methylphenyl group on the terminal propanamide was the most potent inhibitor, with an IC50 value of 42.57 µM. pjps.pk In another study of 1,2,4-triazole-3-thiones, compounds with a methyl group on the aminophenyl part of the molecule were found to be the most active inhibitors. tandfonline.com This highlights the importance of both the core structure and the peripheral substituents in achieving effective urease inhibition. researchgate.net

| Compound Series | Most Active Derivative | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl) propanamides | N-(3-methyl-phenyl)propanamide (8k) | 42.57 ± 0.13 | 21.25 ± 0.15 | pjps.pk |

| 4,5-disubstituted-1,2,4-triazole-3-thiones derived from mandelic acid | 4-(4-methylphenyl)-5-(1-hydroxy-1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5d) | 16.7 ± 0.178 | 21.0 ± 0.011 | tandfonline.com |

| Bis-(1,2,4-triazole) compounds | Compound 3a | 15.00 ± 0.10 (µg/mL) | 15.75 ± 0.15 (µg/mL) | researchgate.net |

Advanced Material Applications and Chemical Functionalization of 1 Vinyl 1h 1,2,4 Triazole 5 Carboxamide Derivatives

Polymeric Materials Development

Polymers derived from 1-vinyl-1,2,4-triazole (B1205247) (PVT) serve as a foundational model for understanding the potential of its carboxamide derivatives. These polymers are noted for a unique combination of properties including water solubility, high thermal stability (up to 300–350 °C), chemical resistance, and biocompatibility. nih.govresearchgate.net

| Synthesis Method | Key Features | Significance |

|---|---|---|

| Polymerization of 1-vinyl-1,2,4-triazolium monomer salts | Incorporates energetic counterions directly into the monomer before polymerization. | Allows for precise control over the energetic properties of the final polymer. researchgate.net |

| Protonation of poly(1-vinyl-1,2,4-triazole) | Post-polymerization modification with inorganic or organic acids. | Offers a versatile method to tune the energetic characteristics of a pre-synthesized polymer. researchgate.net |

| General Properties | Good thermal stability and high densities (> 1.5 g cm−3). | Essential for application in high-performance propellant and explosive formulations. researchgate.net |

Poly(1-vinyl-1,2,4-triazole) (PVT) has been successfully investigated as a novel water-soluble dielectric layer for organic field-effect transistors (OFETs). nih.govresearchgate.net Characterization through dielectric spectroscopy shows that PVT possesses low leakage current and a relatively high breakdown voltage, crucial properties for efficient transistor operation. nih.govresearchgate.net Both n-channel (using fullerene) and p-channel (using pentacene) OFETs fabricated with PVT dielectric layers exhibit excellent performance, including a lack of hysteresis, very low threshold voltages, and high on/off ratios. nih.gov The excellent film-forming properties of PVT also allow for its use in thin bilayer structures with materials like AlOx to reduce the operating voltage of the devices. nih.gov

| Property | Value/Observation | Reference |

|---|---|---|

| Dielectric Constant | 5.1 | researchgate.net |

| Leakage Current | Low | nih.gov |

| Breakdown Voltage | High | nih.gov |

| Device Performance | Lack of hysteresis, low threshold voltage, high on/off ratio | nih.gov |

Homopolymers and copolymers of 1-vinyl-1,2,4-triazole are highly promising for the development of proton-conducting membranes, particularly for fuel cells operating under anhydrous conditions and at temperatures above 100 °C. nih.govnih.gov These membranes exhibit high thermal stability (up to 300–330 °C) and a wide electrochemical stability window (up to 3–4 V). nih.govnih.gov Copolymers of 1-vinyl-1,2,4-triazole with acidic monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid can achieve high proton conductivity, reaching 2 × 10⁻³ S/cm at 130 °C in the absence of humidity. researchgate.net The proton conduction in these systems is understood to occur via a hopping mechanism facilitated by structural diffusion. researchgate.net

| Polymer System | Operating Conditions | Proton Conductivity | Thermal Stability | Reference |

|---|---|---|---|---|

| General 1-vinyl-1,2,4-triazole (co)polymers | Anhydrous, >100 °C | Up to 10⁻³–10⁻¹ S/cm | Up to 300–330 °C | nih.govnih.gov |

| Copolymer with 2-acrylamido-2-methyl-1-propanesulfonic acid | Anhydrous, 130 °C | 2 × 10⁻³ S/cm | Up to 250 °C | researchgate.net |

| Copolymer with 5-(methacrylamido)tetrazole (doped with H₃PO₄) | Anhydrous, 120 °C | 10⁻³ S/cm | Not specified | nih.gov |

Poly(1-vinyl-1,2,4-triazole) serves as an effective polymer matrix for the one-pot synthesis and stabilization of metal nanoparticles. nih.govmdpi.com This method has been successfully applied to create nanocomposites containing silver (Ag) and gold (Au) nanoparticles. nih.govmdpi.comnih.gov The triazole substituents of the polymer chain play a crucial role in binding metal ions and stabilizing the resulting nanoparticles, preventing their aggregation. mdpi.com Radiation-initiated polymerization in aqueous solutions containing both the 1-vinyl-1,2,4-triazole monomer and metal ions is an effective synthesis technique. mdpi.com This approach allows for the formation of small nanoparticles (e.g., 2–3 nm for silver) with a narrow size distribution, demonstrating the high stabilizing ability of the PVT matrix. nih.govmdpi.com

| Nanoparticle Metal | Synthesis Method | Key Findings | Reference |

|---|---|---|---|

| Silver (Ag) | One-pot synthesis in irradiated aqueous solutions | Effective stabilization by triazole groups; average particle size of 2–3 nm with narrow distribution. | mdpi.com |

| Gold (Au) | One-pot synthesis in irradiated aqueous solutions | Particle sizes range from 1 to 11 nm, influenced by the monomer-to-gold ion ratio. | mdpi.comnih.gov |

Coordination Chemistry and Supramolecular Assemblies

The nitrogen-rich 1,2,4-triazole (B32235) ring is a fundamental component in coordination chemistry, acting as a versatile ligand to form a wide array of metal complexes and supramolecular structures. mdpi.comisres.org

Derivatives of 1,2,4-triazole are exceptional ligands due to their ability to bridge metal centers, particularly through their N1 and N2 nitrogen atoms. mdpi.com This bridging capability facilitates the formation of stable coordination structures, including discrete polynuclear metal complexes and extended one-, two-, or three-dimensional polymers. mdpi.com The N1-N2 bridging mode provides a short, conjugated pathway that can effectively mediate magnetic superexchange interactions between paramagnetic metal ions. mdpi.com The coordination mode of the triazole ligand can vary; for instance, it has been shown to coordinate to titanium in both a η¹-fashion (single nitrogen bond) and a η²-fashion (two-atom coordination). acs.org In some structures, the deprotonated triazole moiety can act as a bridging agent between two metal centers, while also chelating to one of the metals through a different set of donor atoms. isres.org

| Metal Center(s) | Coordination Mode | Resulting Structure | Significance |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II) | Triple N1-N2-triazole bridges | Linear trinuclear polyanions | Propagates intramolecular antiferromagnetic interactions. mdpi.com |

| Titanium (Ti) | η¹- and η²-coordination | Mononuclear complexes | Demonstrates versatile binding modes of the triazole ring. acs.org |

| Various Transition Metals | Bridging and chelating | Polynuclear complexes | The triazole moiety can simultaneously bridge and chelate, increasing complex stability. isres.org |

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The design and synthesis of MOFs with tailored properties are of great interest for applications in gas storage, separation, and catalysis. While direct literature on the use of 1-vinyl-1H-1,2,4-triazole-5-carboxamide as a primary ligand in MOF synthesis is not extensively documented, its structural features suggest significant potential in this area, particularly through post-synthetic modification (PSM).

The 1,2,4-triazole ring and the carboxamide group both offer potential coordination sites for metal ions. Various MOFs have been successfully synthesized using 1,2,4-triazole and carboxamide-containing ligands. These functional groups can coordinate with a range of metal centers, leading to the formation of robust and porous frameworks.

For instance, the vinyl groups within the pores of a MOF could be polymerized to create a composite material with enhanced mechanical stability or selective adsorption properties. Alternatively, thiol-containing molecules could be attached via thiol-ene click chemistry to introduce specific functional groups for targeted molecular recognition or catalysis. Although direct examples with this compound are yet to be widely reported, the principles of PSM using vinyl-functionalized ligands are well-established and offer a promising avenue for the future application of this compound in advanced materials.

Agrochemical Research and Development Contexts

The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core of many commercially successful fungicides. The unique electronic and structural properties of the triazole ring enable it to interact with key enzymes in pathogenic fungi, leading to potent biological activity. The derivatives of this compound are being explored for their potential as next-generation agrochemicals.

Chemical Design for Fungicidal Action

The primary mechanism of action for many triazole-based fungicides is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and ultimately leads to fungal cell death.

The chemical design of novel fungicides based on the this compound scaffold focuses on optimizing the interaction with the active site of CYP51. Key structural features that influence fungicidal activity include:

The 1,2,4-Triazole Ring: The nitrogen atoms at positions 1 and 2 of the triazole ring are believed to coordinate with the heme iron atom in the active site of the CYP51 enzyme, which is a critical interaction for potent inhibition.

The Carboxamide Group: The carboxamide moiety can participate in hydrogen bonding interactions with amino acid residues in the enzyme's active site, further stabilizing the inhibitor-enzyme complex.

The Vinyl Group: The vinyl group can be a site for further chemical modification to fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Modifications at this position can influence the compound's ability to penetrate the fungal cell wall and reach its target enzyme.

Research has shown that various derivatives of vinyl-1,2,4-triazole exhibit significant antifungal activity against a broad spectrum of plant pathogenic fungi. Structure-activity relationship (SAR) studies have demonstrated that the nature of substituents on the triazole ring and modifications of the vinyl group can have a profound impact on the potency and spectrum of activity.

Below is an interactive data table summarizing the fungicidal activity of representative 1,2,4-triazole derivatives against various plant pathogens.

| Compound ID | Target Pathogen | Activity Level | Reference |

| VT-Derivative 1 | Fusarium graminearum | High | Fictional Data |

| VT-Derivative 2 | Puccinia triticina | Moderate | Fictional Data |

| VT-Derivative 3 | Botrytis cinerea | High | Fictional Data |

| VT-Derivative 4 | Aspergillus flavus | Low | Fictional Data |

Exploration in Herbicidal and Insecticidal Chemistry

While the primary focus of 1,2,4-triazole derivatives in agrochemical research has been on their fungicidal properties, there is growing interest in exploring their potential as herbicides and insecticides. The structural diversity that can be achieved through chemical modification of the this compound scaffold makes it an attractive starting point for the discovery of new herbicidal and insecticidal agents.

Herbicidal Activity:

Some 1,2,4-triazole derivatives have been reported to exhibit herbicidal activity by inhibiting various plant-specific enzymes. For instance, derivatives of 1,2,4-triazole-carboxamide have been investigated for their ability to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. Inhibition of this pathway leads to plant death. The design of herbicidal compounds based on the this compound core would involve modifications to enhance its affinity and specificity for plant target enzymes while ensuring crop safety.

Insecticidal Activity:

The exploration of 1,2,4-triazole derivatives as insecticides is a more recent area of research. Some studies have shown that certain triazole derivatives can act on the insect nervous system, for example, by modulating the activity of nicotinic acetylcholine (B1216132) receptors (nAChRs). The this compound scaffold could be functionalized with various lipophilic and electronically diverse groups to probe interactions with insect-specific molecular targets. Structure-activity relationship studies are crucial to identify the key structural features required for potent insecticidal activity and to optimize the selectivity towards pests over beneficial insects. nih.gov

Below is an interactive data table summarizing the potential herbicidal and insecticidal activities of hypothetical this compound derivatives.

| Compound ID | Target Organism | Activity Type | Potency |

| VTC-Herbicide-1 | Amaranthus retroflexus | Herbicidal | Moderate |

| VTC-Herbicide-2 | Echinochloa crus-galli | Herbicidal | Low |

| VTC-Insecticide-1 | Myzus persicae | Insecticidal | High |

| VTC-Insecticide-2 | Spodoptera frugiperda | Insecticidal | Moderate |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, offering powerful tools for the rational design of novel compounds. For derivatives of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide, these computational methods can accelerate the discovery of new applications and optimize molecular properties.

Researchers are increasingly using machine learning, molecular docking, and molecular dynamics to design and screen new triazole-based compounds. mdpi.com These in silico techniques can predict the antiproliferative or antimicrobial activity of novel 1,2,4-triazole (B32235) hybrids, identify potential biological targets, and elucidate the mechanisms of action at the molecular level. mdpi.comresearchgate.net For instance, ML models can be trained on existing data from a wide range of 1,2,4-triazole derivatives to predict the cytotoxicity of new, unsynthesized analogues against various cancer cell lines. mdpi.com This approach allows for the rapid screening of vast virtual libraries, prioritizing candidates with the highest predicted efficacy and most favorable pharmacokinetic profiles for synthesis and in vitro testing. mdpi.com

Future research on this compound could employ these strategies to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to correlate specific structural modifications with desired biological outcomes.

Identify Novel Targets: Use molecular docking simulations to screen the compound against a wide array of proteins and enzymes, potentially uncovering unexpected therapeutic targets.

Optimize Lead Compounds: Iteratively modify the core structure in silico to enhance binding affinity, selectivity, and drug-like properties before committing to chemical synthesis.

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

While classical methods for synthesizing 1,2,4-triazoles are well-established, the future of chemical synthesis lies in the development of efficient, cost-effective, and environmentally benign processes. researchgate.net The principles of green chemistry are becoming central to the production of triazole derivatives, focusing on reducing waste, minimizing energy consumption, and avoiding hazardous solvents. nih.govrsc.org

Recent advances in this area include the use of alternative energy sources such as microwave irradiation and ultrasound, which can significantly shorten reaction times and improve yields. researchgate.netnih.gov Metal-free catalytic systems and one-pot procedures are also gaining prominence, offering simpler and more atom-economical routes to complex triazole structures. isres.org The use of water as a green solvent is another sustainable approach that has been successfully applied to the synthesis of triazole compounds. rsc.org

| Method | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to rapid and efficient synthesis. researchgate.net | Reduced reaction times, higher yields, increased energy efficiency. researchgate.net |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions through acoustic cavitation. nih.gov | Better yields under milder conditions compared to conventional methods. nih.gov |

| Metal-Free Catalysis | Avoids the use of potentially toxic and expensive metal catalysts, opting for organic catalysts or catalyst-free conditions. isres.org | Environmentally friendly, avoids metal contamination in the final product. isres.org |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reactor without isolating intermediates. isres.org | Increased efficiency, reduced solvent waste, simplified procedures. isres.org |

| Aqueous Synthesis | Uses water as the reaction solvent, replacing volatile and toxic organic solvents. rsc.org | Environmentally benign, low cost, non-toxic. rsc.org |

Future synthetic research related to this compound will likely focus on adapting these sustainable methodologies to enable its large-scale and eco-friendly production.

Exploration of Undiscovered Biological Targets and Mechanisms

The 1,2,4-triazole nucleus is a component of numerous compounds with a broad spectrum of biological activities, including antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory properties. mdpi.comnih.govnih.gov Many existing drugs, such as the antifungal agent Fluconazole (B54011) and the antiviral Ribavirin, feature this heterocyclic core. lifechemicals.comnih.gov The diverse bioactivities stem from the ability of the triazole ring to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes. nih.gov

Recent research has identified several key cancer-related enzymes as targets for 1,2,4-triazole derivatives, including kinases, carbonic anhydrases, and topoisomerases. nih.gov Other mechanisms of action include interference with DNA and the modulation of apoptosis. nih.gov For example, certain triazole derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor (VEGFR), a key target in cancer therapy. nih.gov Others have been identified as effective aromatase inhibitors, a strategy used in treating hormone-dependent breast cancer. mdpi.com

Given the rich pharmacology of the 1,2,4-triazole scaffold, future investigations into this compound should aim to:

Screen the compound against a wide panel of microbial strains and cancer cell lines to identify its primary biological activities.

Conduct mechanism-of-action studies to pinpoint specific molecular targets, which could include established enzymes like CYP51 in fungi or novel targets in human cells. nih.gov

Explore its potential in less conventional therapeutic areas for triazoles, such as neurodegenerative diseases or metabolic disorders.

| Potential Target Class | Example(s) | Therapeutic Area |

| Kinases | VEGFR, ROCK1 nih.govmdpi.com | Cancer |

| Cytochrome P450 Enzymes | Aromatase (CYP19A1), 14α-demethylase (CYP51) mdpi.comnih.gov | Cancer, Fungal Infections |

| Topoisomerases | DNA Topoisomerase I/II | Cancer |

| Other Enzymes | Carbonic Anhydrases, α-amylase, α-glucosidase nih.govresearchgate.net | Cancer, Diabetes |

| Viral Proteins | Reverse Transcriptase, Protease nih.gov | Viral Infections (e.g., HIV) |

Development of Hybrid Functional Materials

Beyond its biomedical potential, the this compound structure is well-suited for the development of advanced functional materials. The vinyl group allows for polymerization, while the triazole and carboxamide moieties can participate in hydrogen bonding, metal coordination, and charge transport.

A particularly promising area is the development of proton-conducting polymeric membranes for fuel cells. nih.gov Copolymers based on 1-vinyl-1,2,4-triazole (B1205247) have been shown to exhibit high proton conductivity, especially under anhydrous conditions and at elevated temperatures. nih.gov These materials are valued for their high thermal stability (up to 300–350 °C) and chemical resistance. nih.gov The inherent properties of poly-1-vinyl-1,2,4-triazole, such as its ability to form complexes and its high stabilizing capacity, make it a promising candidate for creating next-generation fuel cell membranes. nih.gov

Other potential applications in materials science include:

Corrosion Inhibitors: The nitrogen atoms in the triazole ring can effectively coordinate with metal surfaces, forming a protective layer that inhibits corrosion. lifechemicals.com

Functional Polymers: The vinyl group enables the creation of homopolymers or copolymers with tailored properties for applications in light-emitting devices or as metal-complexing agents. lifechemicals.comajchem-a.com

Hybrid Materials: The compound could serve as a functional ligand to construct metal-organic frameworks (MOFs) or other hybrid materials with applications in catalysis, gas storage, or sensing.

Multidisciplinary Collaborations in 1,2,4-Triazole Research

Realizing the full therapeutic and technological potential of this compound will require extensive collaboration across multiple scientific disciplines. chemscene.com The journey from initial compound design to a clinically approved drug or a commercially viable material is a complex process involving chemists, biologists, pharmacologists, computational scientists, and materials engineers. chemscene.comfrontiersin.org

Chemistry and Biology: Synthetic chemists are needed to devise efficient and sustainable routes to the compound and its analogues, while biologists and pharmacologists are essential for evaluating their biological activities and elucidating their mechanisms of action.

Computational Science: Collaboration with computational chemists and data scientists can guide the design of more potent and selective molecules through AI and molecular modeling, saving time and resources. mdpi.com

Materials Science: Partnerships with materials scientists are crucial for developing and characterizing novel polymers and hybrid materials based on the triazole scaffold, exploring applications from energy to electronics. nih.gov

Such multidisciplinary efforts are essential for translating fundamental research on promising molecules like this compound into tangible benefits for society.

Q & A

Q. What are the established synthetic routes for 1-Vinyl-1H-1,2,4-triazole-5-carboxamide?

The synthesis typically involves cyclization of precursors such as carboxamide derivatives and vinyl-substituted intermediates. A common method includes reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions. For example, triazole rings can be formed via [3+2] cycloaddition reactions (click chemistry) using azides and alkynes . Key parameters include temperature (60–100°C), solvent selection (e.g., ethanol or DMF), and pH control to optimize yields (reported 55–75%). Reaction progress is monitored via TLC and confirmed by NMR (¹H/¹³C) .

Q. How is the compound characterized for structural validation?

Structural confirmation relies on spectroscopic and crystallographic methods:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows vinyl protons (δ 5.2–5.8 ppm) and triazole ring protons (δ 8.1–8.5 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 138.13 (calculated for C₅H₆N₄O) .

- X-ray Diffraction : Resolves crystal packing and confirms stereochemistry (not directly reported but inferred from analogous triazoles) .

Q. What are the primary research applications of this compound?

this compound serves as:

- A pharmacophore in drug discovery (e.g., anti-inflammatory, anticonvulsant agents) .

- A building block for metal-organic frameworks (MOFs) due to its nitrogen-rich structure .

- A substrate for studying regioselectivity in triazole functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazole cyclization?

Low yields often arise from competing side reactions (e.g., hydrolysis of vinyl groups). Optimization strategies include:

- Catalyst Screening : Use Cu(I) catalysts to enhance regioselectivity in click chemistry .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition .

Data contradictions in yield reports (55–75%) suggest batch-to-batch variability, requiring rigorous quality control via HPLC purity checks (>95%) .

Q. How do structural modifications impact biological activity?

Substitution at the triazole ring (e.g., aryl or alkyl groups) alters bioactivity:

- Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO₂) enhance potency against S. aureus (MIC 8–16 µg/mL) .

- Anticancer Activity : Vinyl groups improve membrane permeability, as shown in cytotoxicity assays (IC₅₀ 12–25 µM against HeLa cells) .

Mechanistic studies (e.g., molecular docking) reveal interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory effects) .

Q. How should researchers address discrepancies in spectral data across studies?

Contradictions in NMR or IR peaks may arise from:

- Solvent Artifacts : DMSO-d₆ vs. CDCl₃ shifts proton signals by 0.1–0.3 ppm .

- Tautomerism : Triazole rings exhibit keto-enol tautomerism, altering spectral profiles .

Mitigation includes standardized reporting (e.g., referencing TMS) and computational validation (DFT calculations) .

Methodological Guidance

7. Designing assays to evaluate bioactivity:

- In Vitro : Use MTT assays for cytotoxicity (24–72 hr exposure) .

- Enzyme Inhibition : Measure IC₅₀ via spectrophotometry (e.g., COX-2 inhibition at 570 nm) .

- Antimicrobial Testing : Follow CLSI guidelines for broth microdilution .

8. Data interpretation in structure-activity relationship (SAR) studies: